N-cycloheptyl-2-methylpropanamide
Description
N-Cycloheptyl-2-methylpropanamide is a branched aliphatic amide featuring a cycloheptyl group attached to the amide nitrogen and a methyl substituent at the α-carbon of the propanamide backbone. Synthesis typically involves coupling 2-methylpropanoyl chloride with cycloheptylamine under standard amidation conditions .
Properties
IUPAC Name |
N-cycloheptyl-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(2)11(13)12-10-7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNTMSHUJHGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-methylpropanamide typically involves the reaction of cycloheptylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Cycloheptylamine+2-methylpropanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-methylpropanamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cycloheptyl group and the amide functionality could play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cycloheptyl-2-methylpropanamide with three structurally related amides, emphasizing molecular features, physicochemical properties, and applications.
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
- Structure : Contains a bulky 2,2-diphenylethylamine group and a naproxen-derived aromatic moiety .
- Molecular Weight : ~407.5 g/mol (estimated), significantly higher than this compound (~183.3 g/mol).
- Synthesis : Prepared via DCC-mediated coupling of 2,2-diphenylethan-1-amine and naproxen, yielding a crystalline product characterized by NMR, UV, and IR spectroscopy .
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide
- Structure : Features a hydrophilic hydroxyethyl group instead of cycloheptyl, with a geminal dimethyl (pivalamide) backbone .
- Molecular Weight : 145.2 g/mol; lower than the target compound.
- Physicochemical Properties: Water-soluble (1.2 g/L at 25°C) and soluble in polar solvents (e.g., ethanol). Melting point: 98–100°C .
- Applications: Used as a stabilizer in polymers or pharmaceuticals; synthesis involves ethanolamine and pivalic acid .
2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide
- Molecular Weight : 221.26 g/mol; intermediate lipophilicity.
Comparative Data Table
| Property | This compound | N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide | N-(2-Hydroxyethyl)-2,2-dimethylpropanamide | 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~183.3 | ~407.5 | 145.2 | 221.26 |
| Key Substituents | Cycloheptyl, methyl | 2,2-Diphenylethyl, methoxynaphthyl | Hydroxyethyl, pivalamide | Phenyl, hydroxycarbamimidoyl |
| Solubility | Low in water, high in organics | Insoluble in water | 1.2 g/L in water | Not reported |
| Synthesis Method | Amidation of 2-methylpropanoyl chloride | DCC-mediated coupling | Ethanolamine + pivalic acid | Custom synthesis (commercial) |
| Applications | Agrochemicals, intermediates | NSAID derivatives | Polymer stabilizers | Pharmaceutical intermediates |
Key Research Findings
Structural Impact on Solubility : The cycloheptyl group in this compound likely reduces water solubility compared to the hydroxyethyl analog but enhances compatibility with lipid membranes .
Synthetic Complexity : Bulky aromatic derivatives (e.g., ) require specialized coupling agents (e.g., DCC), whereas aliphatic amides are synthesized via simpler routes .
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